(4-chlorophenyl)[4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone
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Description
(4-chlorophenyl)[4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is a useful research compound. Its molecular formula is C22H16ClNO4S and its molecular weight is 425.88. The purity is usually 95%.
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Scientific Research Applications
Clathrate Formation and Molecular Interactions
Compounds with structural similarities to (4-chlorophenyl)[4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone have been studied for their role in clathrate formation. For instance, (4-Nitrophenyl- and 4-chlorophenyl)(2-hydroxy-3,3-dimethylindolin-1-yl)methanone serve as clathrate hosts for benzene guests. The edge-to-face interaction between aromatic rings plays a crucial role in the formation of these inclusion complexes, as well as in host-host interactions, suggesting potential applications in molecular recognition and supramolecular chemistry (Eto et al., 2011).
Environmental Behavior and Degradation
The environmental fate and behavior of benzophenone derivatives, closely related to the compound of interest, have been thoroughly investigated. For example, benzophenone-8 (BP8) shows significant reactivity towards free available chlorine in aqueous solutions, following a pseudo-first order kinetic profile. This highlights the compound's susceptibility to degradation in environmental conditions, which could inform its stability and persistence in water treatment processes (Santos & Esteves da Silva, 2019).
Reactivity Towards Nucleophiles
The reactivity of similar compounds towards sulfur- and oxygen-containing nucleophiles has been studied, providing insights into their chemical behavior. For instance, benzo[b]thiophene sulfoxide undergoes Michael-type nucleophilic addition either under basic conditions leading to various substituted products. This demonstrates the potential for functionalization and derivatization of these compounds for various applications in organic synthesis (Pouzet et al., 1998).
Synthesis and Chemical Transformations
The synthesis and chemical transformations of compounds within this chemical family have been explored, revealing methods for creating and manipulating these molecules. For example, cyclohepta[b][1,4]benzothiazines and their reactions demonstrate the formation and reactions of complex cyclic structures, hinting at the synthetic versatility of these compounds for generating novel chemical entities with potential applications in materials science and pharmacology (Shindo et al., 1985).
Properties
IUPAC Name |
(4-chlorophenyl)-[4-(3-methoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClNO4S/c1-28-18-6-4-5-17(13-18)24-14-21(22(25)15-9-11-16(23)12-10-15)29(26,27)20-8-3-2-7-19(20)24/h2-14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBOKKIMDYFTOEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.